Triiodoacetic acid
CAS No.: 594-68-3
Cat. No.: VC20743846
Molecular Formula: C2HI3O2
Molecular Weight: 437.74 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 594-68-3 |
---|---|
Molecular Formula | C2HI3O2 |
Molecular Weight | 437.74 g/mol |
IUPAC Name | 2,2,2-triiodoacetic acid |
Standard InChI | InChI=1S/C2HI3O2/c3-2(4,5)1(6)7/h(H,6,7) |
Standard InChI Key | WWHZZMHPRRFPGP-UHFFFAOYSA-N |
SMILES | C(=O)(C(I)(I)I)O |
Canonical SMILES | C(=O)(C(I)(I)I)O |
Chemical Properties and Structure
Acid-Base Properties
Triiodoacetic acid, like other haloacetic acids, exhibits acidic behavior due to its carboxylic acid functional group. The predicted pKa value is approximately 1.29±0.41, indicating it is a relatively strong acid . The presence of three electronegative iodine atoms adjacent to the carboxylic acid group increases the acidity compared to unsubstituted acetic acid by stabilizing the resulting carboxylate anion through inductive effects.
Chemical Identifiers
Triiodoacetic acid is registered with various chemical identification systems for regulatory and scientific purposes. These identifiers include:
-
CAS Number: 594-68-3
-
European Community (EC) Number: 209-850-9
-
FDA UNII: 4A8GUP5482
Physical Properties
Physical State and Appearance
Triiodoacetic acid exists as a solid at room temperature . The color of the compound ranges from yellow to very dark brown, which is characteristic of many iodine-containing organic compounds .
Thermodynamic Properties
The key thermodynamic properties of triiodoacetic acid are summarized in the table below:
Property | Value | Source |
---|---|---|
Melting Point | 135-140°C | |
Boiling Point | 347.7±42.0°C (Predicted) | |
Density | 3.884±0.06 g/cm³ (Predicted) | |
Vapor Pressure | 9.27E-06 mmHg at 25°C |
Solubility Profile
Triiodoacetic acid exhibits variable solubility in different solvents, as detailed below :
Solvent | Solubility |
---|---|
Chloroform | Slightly soluble |
DMSO | Sparingly soluble |
Ethyl Acetate | Slightly soluble |
Methanol | Slightly soluble |
Water | Limited solubility |
Synthesis and Production Methods
Laboratory Synthesis
While the search results don't provide complete synthetic routes for triiodoacetic acid, some information can be gleaned about its production. One approach mentioned involves the reaction of malonic acid with iodic acid (HIO₃) and iodine, with yields optimized at a 1.5:1 weight ratio of HIO₃ to malonic acid.
Additionally, synthesis methods for radiolabeled variants have been reported. For instance, [125-I] triiodoacetic acid has been produced using the chloramine T radioiodination method, similar to the way [125-I] thyroid hormones are synthesized . The separation and purification of these labeled compounds can be achieved through column chromatography on Sephadex .
Industrial Production
Applications and Uses
Environmental Science Research
Triiodoacetic acid is significant in environmental science as an iodinated disinfection by-product (I-DBP). Research has shown that it can be formed during water treatment processes, particularly when iodide-containing waters are exposed to oxidizing agents such as potassium permanganate . Understanding the formation and behavior of triiodoacetic acid in these contexts is important for water quality assessment and treatment optimization.
Formation in Environmental Systems
Formation During Water Treatment
A significant body of research has focused on the formation of triiodoacetic acid as a disinfection by-product. Studies have shown that when iodide-containing waters come into contact with potassium permanganate (KMnO₄), a common oxidizing agent used in water treatment, several iodinated disinfection by-products can form, including iodoform (IF), iodoacetic acid (IAA), and triiodoacetic acid (TIAA) .
Formation Mechanism
The formation mechanism involves the oxidation of iodide to hypoiodous acid (HOI), molecular iodine (I₂), and triiodide (I₃⁻), which subsequently react with organic matter present in the water to form iodinated organic compounds including triiodoacetic acid .
Factors Affecting Formation
Multiple factors influence the formation of triiodoacetic acid in water treatment processes:
-
Reaction time: Yields of triiodoacetic acid increase with reaction time, with considerable formation occurring within 12 hours .
-
Solution pH: The formation of triiodoacetic acid is favored under acidic conditions, unlike iodoform which peaks in the circumneutral pH range .
-
Initial concentrations: The molar ratio of iodide to potassium permanganate significantly influences the formation of triiodoacetic acid .
-
Water characteristics: The properties of the source water, including organic matter content and composition, affect the formation of triiodoacetic acid and other iodinated disinfection by-products .
Manufacturer | Product Description | Packaging | Price (USD) |
---|---|---|---|
TRC | Triiodoacetic Acid (90%) | 250 mg | $130 |
TRC | Triiodoacetic Acid (90%) | 2 g | $805 |
Medical Isotopes, Inc. | Triiodoacetic Acid | 1 g | $890 |
American Custom Chemicals Corporation | Triiodoacetic Acid 95.00% | 500 mg | $739.20 |
American Custom Chemicals Corporation | Triiodoacetic Acid 95.00% | 5 g | $2,044.35 |
This pricing information suggests that triiodoacetic acid is primarily used for research purposes rather than large-scale industrial applications .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume